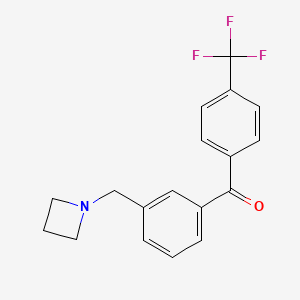

3-Azetidinomethyl-4'-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-5-14(6-8-16)17(23)15-4-1-3-13(11-15)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQVJVGFJLMPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643269 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-95-4 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Azetidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Azetidinomethyl-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or the trifluoromethyl group is replaced by other functional groups using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

The azetidine scaffold is increasingly recognized for its potential in drug design due to its ability to enhance bioactivity and selectivity. Research indicates that derivatives of azetidinomethyl compounds exhibit promising anticancer properties.

Case Study: STAT3 Inhibitors

A study optimized azetidine-based compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cancer progression. The optimized analogues demonstrated improved physicochemical properties and potent activity against tumor cells with constitutively active STAT3. For instance, specific compounds showed an IC50 value of 0.77 µM against STAT3, indicating significant inhibitory action .

| Compound | IC50 (µM) | Activity Against Tumor Cells |

|---|---|---|

| 5a | 0.52 | MDA-MB-231 |

| 8q | 1.8 | MDA-MB-468 |

Anticancer Activity

Another research highlighted the development of azetidine amides that exhibited cytotoxicity against various cancer cell lines, such as MDA-MB-231 and HepG2 cells. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics .

Synthetic Methodologies

The synthesis of 3-Azetidinomethyl-4'-trifluoromethylbenzophenone has been explored using various innovative approaches, including strain-release-driven synthesis techniques.

Strain-Release Synthesis

A notable method involves the use of azabicyclo[1.1.0]butane to facilitate the rapid assembly of functionalized azetidines. This approach leverages the strain-release mechanism to drive reactions efficiently, allowing for the modular synthesis of complex molecules .

| Synthesis Method | Key Features |

|---|---|

| Strain-Release | Rapid assembly of sp³-rich heterocycles |

| Palladium-Catalyzed Arylation | Selective arylation at C3 position |

Photochemical Applications

The compound's structure also makes it suitable for photochemical applications, particularly in the development of photocurable compositions.

Photocurable Compositions

Research has indicated that compounds like this compound can act as photobase generators in photocurable systems. These systems are essential in industries such as coatings and adhesives, where light-induced curing processes are utilized .

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

The trifluoromethyl group’s position on the benzophenone core distinguishes several isomers:

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Azetidinomethyl-2'-trifluoromethylbenzophenone | 898771-91-0 | Azetidinomethyl (3), -CF₃ (2') | C₁₈H₁₆F₃NO | 327.32 |

| 3-Azetidinomethyl-3'-trifluoromethylbenzophenone | 898771-93-2 | Azetidinomethyl (3), -CF₃ (3') | C₁₈H₁₆F₃NO | 327.32 |

| 3-Azetidinomethyl-4'-trifluoromethylbenzophenone | 898771-95-4 | Azetidinomethyl (3), -CF₃ (4') | C₁₈H₁₆F₃NO | 327.32 |

Key Observations :

- Stereochemical Constraints: The azetidinomethyl group’s 4-membered ring introduces steric strain, which could reduce conformational flexibility compared to larger heterocycles (e.g., pyrrolidine or piperidine derivatives) .

Heterocyclic Variants: Azetidine vs. Pyrrolidine/Piperidine

Replacing the azetidine ring with 5- or 6-membered heterocycles significantly impacts properties:

| Compound Name | CAS Number | Heterocycle | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone | 898774-81-7 | Pyrrolidine (5-membered) | C₁₉H₁₈F₃NO | 333.36 |

| 2-Piperidinomethyl-4'-trifluoromethylbenzophenone | 898773-81-4 | Piperidine (6-membered) | C₁₉H₁₈F₃NO | 333.36 |

| This compound | 898771-95-4 | Azetidine (4-membered) | C₁₈H₁₆F₃NO | 327.32 |

Key Observations :

- Solubility : The smaller azetidine ring may reduce hydrophilicity compared to pyrrolidine/piperidine derivatives, affecting solubility in polar solvents .

- Synthetic Accessibility : Azetidine-containing compounds often require specialized synthetic routes due to the ring’s instability, whereas pyrrolidine/piperidine derivatives are more straightforward to synthesize .

Discontinued Analogues: Stability and Activity Considerations

- 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone (CAS 1353944-32-7) was discontinued, possibly due to inferior metabolic stability or toxicity compared to azetidine variants .

Research Implications

- Drug Development : The azetidine moiety’s strain may enhance binding affinity in pharmacological targets (e.g., enzymes or receptors) but requires optimization for metabolic stability.

- Material Science : The -CF₃ group’s electron-withdrawing properties could make these compounds useful in UV-stabilizers or liquid crystals, though positional isomerism must be controlled .

Biological Activity

Overview

3-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS No. 898771-95-4) is a synthetic organic compound notable for its unique structural features, including an azetidine ring, a benzophenone core, and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F3NO, with a molecular weight of 319.3 g/mol. Its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4'-trifluoromethylbenzophenone with azetidine in the presence of a base, often using solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research indicates that compounds containing azetidine and trifluoromethyl groups exhibit significant antimicrobial activities. A study highlighted that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, suggesting potential as novel antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance, Mannich bases derived from related structures have exhibited cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7) and lung carcinoma (SK-LU-1). The cytotoxicity was reported to be significantly higher than that of standard chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (μg/mL) | Reference Compound |

|---|---|---|

| MCF-7 | <2 | 5-Fluorouracil |

| SK-LU-1 | Varies | Ellipticine |

| HepG2 | Varies | Ellipticine |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors within cellular pathways. This interaction can lead to alterations in cell proliferation and apoptosis, making it a candidate for further investigation in drug development.

Case Studies

- Antimicrobial Efficacy : A study conducted on azetidine derivatives demonstrated their effectiveness against resistant strains of bacteria, with the azetidine moiety contributing to enhanced membrane permeability and interaction with bacterial targets.

- Cytotoxicity Assessment : In a comparative analysis involving various benzophenone derivatives, this compound showed promising results in inhibiting growth in human cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Basic Synthesis: What are the standard synthetic routes for 3-Azetidinomethyl-4'-trifluoromethylbenzophenone?

The synthesis typically involves coupling azetidine derivatives with trifluoromethyl-substituted benzophenone precursors. Key steps include:

- Azetidinomethylation : Reacting 3-bromobenzophenone derivatives with azetidine under palladium-catalyzed cross-coupling conditions .

- Trifluoromethyl Introduction : Using Ullmann or Buchwald-Hartwig amination to incorporate the trifluoromethyl group at the 4' position, followed by purification via column chromatography (≥98% purity) .

- Validation : Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS).

Advanced Synthesis: How can steric hindrance during azetidinomethylation be mitigated?

Steric challenges arise from the bulky azetidine ring and trifluoromethyl group. Strategies include:

- Catalyst Optimization : Use Pd(OAc) with XPhos ligands to enhance reaction efficiency in THF at 80°C .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by employing controlled microwave irradiation .

- Solvent Screening : Polar aprotic solvents like DMF may improve solubility of intermediates .

Basic Characterization: Which spectroscopic methods are critical for structural confirmation?

- NMR Spectroscopy : F NMR is essential for verifying the trifluoromethyl group (δ ≈ -60 ppm), while H NMR identifies azetidine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms molecular ion peaks and isotopic patterns .

- Melting Point Analysis : Compare experimental values (e.g., 120–125°C) with literature to assess purity .

Advanced Characterization: How to resolve overlapping signals in NMR spectra?

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for aromatic regions .

- Deuterated Solvents : Employ DMSO-d or CDCl to minimize solvent interference .

- Dynamic NMR : Analyze temperature-dependent spectra to distinguish conformational isomers .

Safety Handling: What precautions are necessary during synthesis and handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Stability and Storage: How should the compound be stored to prevent degradation?

- Conditions : Store in amber glass vials under argon at -20°C to minimize hydrolysis of the azetidine ring .

- Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., oxidized benzophenone derivatives) .

Pharmacological Studies: What in vitro models are suitable for initial bioactivity screening?

- Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity at 10–100 µM concentrations .

Advanced Pharmacological Analysis: How to design structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace the trifluoromethyl group with chloro or methoxy groups to assess electronic effects .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinity for target proteins .

Data Contradictions: How to address discrepancies in experimental vs. computational results?

- Iterative Refinement : Re-evaluate force field parameters in molecular dynamics simulations if experimental binding data conflicts .

- Control Experiments : Repeat assays with positive/negative controls to rule out assay-specific artifacts .

Degradation Pathways: What analytical methods identify decomposition products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.